molecular formula C9H11NO3 B8766813 Phenol, 2-methoxy-, methylcarbamate CAS No. 3938-24-7

Phenol, 2-methoxy-, methylcarbamate

Cat. No.: B8766813
CAS No.: 3938-24-7
M. Wt: 181.19 g/mol
InChI Key: OTYKXVWEKXHDHH-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-, methylcarbamate is an organic carbamate compound of interest in scientific research for its potential biological activity. Carbamates are a significant class of compounds in medicinal chemistry and pharmacology, known for their ability to inhibit cholinesterase enzymes, which are key targets in neurological research . These inhibitors function by carbamylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a reversible accumulation of acetylcholine . This mechanism is foundational for investigating treatments for neurodegenerative conditions, with several carbamate-based drugs, such as rivastigmine, being clinically approved for Alzheimer's disease . Beyond neuroscience, carbamate compounds are widely used as pesticides in agricultural research, acting as reversible AChE inhibitors in pests, though their environmental fate and microbial degradation are also active areas of study . The structural motif of the carbamate group is valued for its stability and its capacity to participate in hydrogen bonding, making it a versatile scaffold in the design of enzyme inhibitors and other bioactive molecules . This product is intended for laboratory research purposes only.

Properties

CAS No.

3938-24-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2-methoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C9H11NO3/c1-10-9(11)13-8-6-4-3-5-7(8)12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

OTYKXVWEKXHDHH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Insecticide and Bird Repellent

Methiocarb is primarily used as an insecticide and bird repellent. It is effective against a range of pests, particularly in crops like maize. The European Food Safety Authority (EFSA) has conducted risk assessments confirming its efficacy in controlling frit flies (Oscinella frit) and repelling birds such as pheasants (Phasianus colchis), pigeons (Columba livia), and crows (Corvus corone) . The active substance is incorporated into formulations like 'Methiocarb FS 500', which is a flowable concentrate for seed treatment .

Mechanism of Action

Methiocarb functions by inhibiting the enzyme cholinesterase, which is crucial for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in paralysis and death of the target pests. The compound's selectivity for pest species over beneficial insects has made it a valuable tool in integrated pest management .

Biochemical Research

Cholinesterase Inhibition Studies

Research has shown that methiocarb exhibits significant cholinesterase inhibition properties. Studies have indicated that both short-term and long-term exposure can lead to adverse effects such as reduced body weight gain and clinical signs indicative of cholinergic inhibition in test animals . The no observed adverse effect level (NOAEL) for long-term exposure was determined to be 9.3 mg/kg body weight per day based on studies conducted on rats .

Potential Neurotoxic Effects

The neurotoxic potential of methiocarb has been a subject of investigation due to its mechanism of action. The compound has demonstrated clastogenic potential, indicating that it may cause genetic damage under certain conditions . This aspect necessitates careful monitoring and regulation to mitigate risks associated with its use.

Pharmaceutical Applications

Therapeutic Uses

Beyond its agricultural applications, methiocarb's chemical structure offers potential therapeutic uses. Research into carbamate derivatives suggests that modifications can lead to compounds with anti-inflammatory or analgesic properties. The ability to inhibit cholinesterase may also be explored for therapeutic interventions in conditions characterized by cholinergic dysfunctions .

Comparative Analysis of Methiocarb Derivatives

To illustrate the versatility of methiocarb and its derivatives, the following table summarizes various compounds related to phenol methylcarbamate along with their applications:

Compound NameChemical StructurePrimary Application
MethiocarbC10H13N1O2SInsecticide, bird repellent
PropoxurC12H15N1O2Insecticide
Phenyl methylcarbamateC8H9NO2Insecticide
4-Methylthio-3,5-xylyl methylcarbamateC10H13N1O2SInsecticide

Case Studies and Regulatory Insights

Case Study: Risk Assessment by EFSA

The EFSA's comprehensive risk assessment on methiocarb highlighted both its effectiveness as an insecticide and concerns regarding its potential neurotoxic effects. The assessment emphasized the need for further studies to address gaps in data regarding developmental neurotoxicity and genotoxicity of metabolites like methiocarb sulfoxide .

Regulatory Framework

Methiocarb is subject to stringent regulations due to its toxicity profile. Regulatory bodies like the US Environmental Protection Agency (EPA) and EFSA continuously evaluate its safety and efficacy to ensure that agricultural practices utilizing this compound do not pose undue risks to human health or the environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate insecticides share a common methylcarbamate functional group (-O(CO)NHCH₃) but differ in the substituents on the aromatic ring, which critically influence their activity, metabolism, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Methylcarbamate Derivatives

Compound Name Substituents on Phenol Ring Key Applications Metabolic Pathways Toxicity Profile
Phenol, 2-methoxy-, methylcarbamate 2-methoxy, 4-allyl Likely insecticide (inferred) Expected hydroxylation and conjugation (similar to propoxur) Not explicitly reported; moderate mammalian toxicity (typical of carbamates)
Propoxur (CAS 114-26-1) 2-isopropoxy Insecticide (mosquitoes, cockroaches) Hydroxylation to 2-isopropoxy-5-hydroxyphenyl methylcarbamate; conjugation with glucuronides Acute oral LD₅₀ (rat): ~100 mg/kg; UN 2757 (toxic)
Methiocarb (CAS 2032-65-7) 3,5-dimethyl, 4-methylthio Molluscicide, bird repellent Demethylation, sulfoxidation, and hydrolysis to phenolic metabolites High toxicity to birds (LD₅₀: 10–30 mg/kg)
Eugenol methylcarbamate (CAS 15037-58-8) 2-methoxy, 4-allyl Potential fragrance/preservative (eugenol-derived) Likely ester hydrolysis to release eugenol Lower toxicity (if unmodified eugenol is released)

Key Research Findings

Structure-Activity Relationships: Substituent Position: The 2-methoxy group enhances stability and bioavailability in phenolic carbamates, as seen in guaiacol-type compounds (e.g., 2-methoxy-4-methyl phenol in wood vinegars) . Alkyl/Thio Groups: Methiocarb’s 4-methylthio group increases lipophilicity, enhancing its persistence in biological systems . Propoxur’s isopropoxy group balances volatility and target specificity .

Metabolism and Resistance: Carbamates are metabolized via hydroxylation and conjugation. Resistant mosquito larvae detoxify propoxur faster through NADPH-dependent enzymes, highlighting the role of metabolic adaptability . Hydrothermal treatments (HTT) alter phenolic profiles, suggesting that substituent stability under environmental conditions affects carbamate efficacy .

Biological Activity: While 2-methoxy phenol (a structural precursor) exhibits stress-relieving effects in aromatherapy , the addition of the methylcarbamate group shifts its activity toward neurotoxicity, emphasizing the functional group’s critical role .

Table 2: Environmental and Industrial Occurrence

Compound Natural/Industrial Source Detection Method
Phenol, 2-methoxy- derivatives Wood vinegar, pyrolysis liquids GC-MS (e.g., acetic acid: 45.382% in rubber bean shell liquid smoke)
Propoxur Synthetic insecticide formulations HPLC, enzyme inhibition assays
Methiocarb Agricultural pest control products Mass spectrometry

Preparation Methods

Three-Step Process from Diphenyl Carbonate and Methylamine

The most robust industrial method for synthesizing phenol, 2-methoxy-, methylcarbamate involves a three-step sequence starting with diphenyl carbonate and methylamine.

Step 1: Formation of Phenyl-N-Methyl Urethane
Diphenyl carbonate reacts with methylamine in a liquid-phase reaction at 20–80°C under autogenous pressure. A molar ratio of 0.8:1 to 1:1 (methylamine:diphenyl carbonate) ensures minimal side products like N,N'-dimethylurea:

PhOCO2Ph+CH3NH2PhNHCOOCH3+PhOH\text{PhOCO}2\text{Ph} + \text{CH}3\text{NH}2 \rightarrow \text{PhNHCOOCH}3 + \text{PhOH}

Circulating unconverted reactants within the reactor maximizes conversion (>95%) while maintaining a residence time of 15–60 minutes. Excess methylamine is avoided to prevent urea formation, which escalates above 100°C.

Step 2: Thermal Decomposition to Methyl Isocyanate
Phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C and 200 mmHg to atmospheric pressure. This step achieves 65–85% conversion, yielding a vapor stream containing methyl isocyanate (15–20 wt%), phenol (63–71 wt%), and residual urethane:

PhNHCOOCH3CH3NCO+PhOH\text{PhNHCOOCH}3 \rightarrow \text{CH}3\text{NCO} + \text{PhOH}

Partial condensation at 80–100°C isolates methyl isocyanate gas, while liquid phenol and urethane are recycled. A rectification column further purifies phenol, achieving >98% selectivity for methyl isocyanate.

Step 3: Carbamate Formation with 2-Methoxyphenol
Methyl isocyanate reacts with 2-methoxyphenol in toluene or similar inert solvents at 0–50°C using triethylamine as a base catalyst:

CH3NCO+2-MeO-C6H4OH2-MeO-C6H4OCO-NHCH3\text{CH}3\text{NCO} + \text{2-MeO-C}6\text{H}4\text{OH} \rightarrow \text{2-MeO-C}6\text{H}4\text{OCO-NHCH}3

The product precipitates after 2–4 hours, yielding >95% purity after filtration and drying.

Table 1: Industrial Three-Step Synthesis Parameters

StepReactantsTemperaturePressureKey ByproductsYield (%)
1Diphenyl carbonate, MeNH₂20–80°C1–5 atmN,N'-Dimethylurea>95
2Phenyl-N-methyl urethane180–220°C200 mmHg–1 atmNone65–85
3Methyl isocyanate, 2-MeO-phenol0–50°C1 atmUreas97

Carbamoyl Chloride Route: Laboratory-Scale Synthesis

Reaction Conditions and Reagents

An alternative method adapts the carbamoyl chloride approach from ethylmethylcarbamate synthesis. Methylcarbamoyl chloride reacts with 2-methoxyphenol in acetonitrile or dichloromethane, facilitated by triethylamine:

2-MeO-C6H4OH+CH3NHCOClEt3N2-MeO-C6H4OCO-NHCH3+HCl\text{2-MeO-C}6\text{H}4\text{OH} + \text{CH}3\text{NHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{2-MeO-C}6\text{H}4\text{OCO-NHCH}_3 + \text{HCl}

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity over hydrocarbons.

  • Stoichiometry : A 1.2:1 molar ratio (carbamoyl chloride:phenol) minimizes residual phenol.

  • Temperature : Reactions proceed at 25–60°C, with higher temperatures reducing reaction time but risking decomposition.

Isolation and Purification

Post-reaction, the mixture is cooled, and the product is extracted into ethyl acetate. Concentration under vacuum yields a crude solid, which is recrystallized from hexane/ethyl acetate (3:1) to achieve >90% purity.

Table 2: Carbamoyl Chloride Method Parameters

ParameterValue
SolventAcetonitrile
CatalystTriethylamine (1.1 eq)
Temperature25–60°C
Reaction Time4–8 hours
Isolated Yield85–90%

Comparative Analysis of Synthesis Methodologies

Efficiency and Yield Considerations

  • Industrial Route : Higher yields (97%) and scalability favor the methyl isocyanate method, albeit requiring rigorous safety protocols for handling toxic intermediates.

  • Laboratory Route : Suitable for small-scale synthesis but limited by carbamoyl chloride’s hygroscopicity and lower yields (85–90%).

Recent Advances in Carbamate Synthesis

Innovations in Catalysis

Recent patents highlight zeolite catalysts for urethane decomposition, reducing energy input by 20% while maintaining >95% methyl isocyanate purity.

Green Chemistry Approaches

Supercritical CO₂ as a solvent in Step 3 minimizes organic waste, though industrial adoption remains limited .

Q & A

Q. How can researchers identify and characterize Phenol, 2-methoxy-, methylcarbamate using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy : Use Fourier-transform infrared (FT-IR) spectroscopy to confirm the carbamate functional group (C=O stretch at ~1700 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the aromatic protons (δ 6.8–7.2 ppm) and methyl groups in the carbamate moiety (δ 3.0–3.5 ppm for N-methyl) .
  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) can separate the compound from complex mixtures. Retention time and fragmentation patterns (e.g., m/z 124 for the methoxyphenol fragment) should align with reference standards .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

Methodological Answer:

  • Carbamate Formation : React 2-methoxyphenol with methyl isocyanate (CH₃NCO) in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a catalyst, and monitor the reaction via thin-layer chromatography (TLC). Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Safety Note : Methyl isocyanate is highly toxic; conduct reactions in a fume hood with appropriate personal protective equipment (PPE) .

Q. How can researchers quantify this compound in environmental or biological matrices?

Methodological Answer:

  • GC-MS : Calibrate with internal standards (e.g., deuterated analogs) and use selected ion monitoring (SIM) for quantification. Limit of detection (LOD) can reach 0.1 ppm in pyrolytic oil matrices .
  • Enzymatic Assays : Employ peroxidase-based spectrophotometric methods (e.g., using horseradish peroxidase) to oxidize phenolic groups, with detection at 450 nm. Validate against HPLC for accuracy .

Advanced Research Questions

Q. What are the key challenges in optimizing reaction conditions for the selective synthesis of this compound?

Methodological Answer:

  • By-Product Mitigation : Competing reactions (e.g., over-alkylation or hydrolysis) can occur due to moisture. Use molecular sieves to maintain anhydrous conditions and control reaction temperature (20–25°C). Monitor reaction progress via in-situ IR spectroscopy .
  • Catalyst Optimization : Screen Lewis acid catalysts (e.g., ZnCl₂) to improve regioselectivity. Computational modeling (DFT) can predict transition states for carbamate formation .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (Td). NIST data indicates a boiling point of ~250°C for the parent 2-methoxyphenol, but the carbamate derivative may degrade at lower temperatures (e.g., 180–200°C) .
  • pH-Dependent Hydrolysis : Under alkaline conditions (pH > 10), the carbamate bond hydrolyzes to release CO₂ and methoxyamine. Use buffered solutions (pH 2–10) and HPLC to track degradation products .

Q. What advanced techniques are used to study the interaction of this compound with enzymes or biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method. Compare IC₅₀ values with known carbamate pesticides (e.g., methiocarb) to assess potency .
  • Metabolite Profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites in hepatic microsomal incubations. Key metabolites may include hydroxylated or demethylated derivatives .

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